trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate: is a complex organic compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a dimethoxypyridinyl group.
Preparation Methods
The synthesis of trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl and methyl groups: These groups are usually introduced through alkylation reactions.
Attachment of the dimethoxypyridinyl group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Chemical Reactions Analysis
trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Researchers use it to study the interactions of pyrrolidine derivatives with biological targets.
Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Mechanism of Action
The mechanism of action of trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the dimethoxypyridinyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate include:
1-tert-Butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-yl)pyrrolidine-1,3-dicarboxylate: This compound has a similar structure but includes a chloro and pivalamido group instead of the dimethoxypyridinyl group.
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate: This compound features a pyrrolo[2,3-b]pyridine ring instead of the pyrrolidine ring.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound includes a dioxaborolan group, making it useful in boron chemistry.
These compounds highlight the versatility and unique properties of this compound in various research applications.
Properties
Molecular Formula |
C18H26N2O6 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-12(13(10-20)16(21)25-6)11-7-14(23-4)15(24-5)19-8-11/h7-8,12-13H,9-10H2,1-6H3/t12-,13+/m1/s1 |
InChI Key |
LDYJACAOCQSCIC-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC |
Origin of Product |
United States |
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